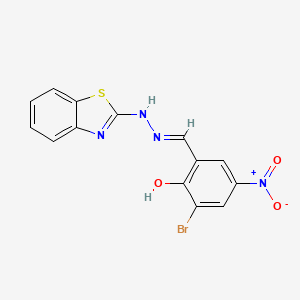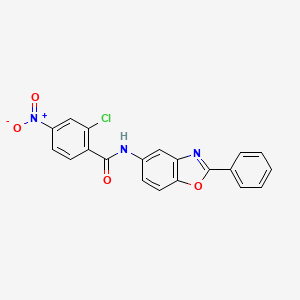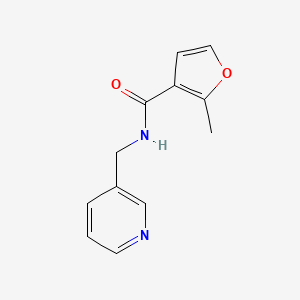
3-bromo-2-hydroxy-5-nitrobenzaldehyde 1,3-benzothiazol-2-ylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-2-hydroxy-5-nitrobenzaldehyde 1,3-benzothiazol-2-ylhydrazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BNH and has been synthesized using various methods. The purpose of
科学的研究の応用
BNH has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BNH has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, BNH has been studied for its potential use as a fluorescent probe in the detection of metal ions. In environmental science, BNH has been investigated for its potential use in wastewater treatment.
作用機序
The mechanism of action of BNH is not fully understood. However, it has been suggested that BNH exerts its anticancer activity by inducing apoptosis in cancer cells. BNH has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNH are still being studied. However, it has been reported that BNH has low toxicity and does not exhibit significant cytotoxicity towards normal cells. BNH has also been shown to exhibit antioxidant activity.
実験室実験の利点と制限
One of the advantages of using BNH in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is its complex synthesis process, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the study of BNH. One direction is the investigation of its potential as an anticancer agent in combination with other chemotherapeutic agents. Another direction is the development of more efficient synthesis methods for BNH. Additionally, the use of BNH as a fluorescent probe in environmental science applications warrants further investigation.
Conclusion
In conclusion, BNH is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of BNH is a complex process, and its mechanism of action is not fully understood. BNH has been investigated for its potential as an anticancer agent, fluorescent probe, and wastewater treatment agent. Further research is needed to fully understand the biochemical and physiological effects of BNH and to develop more efficient synthesis methods.
合成法
BNH has been synthesized using various methods, including the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 1,3-benzothiazol-2-ylhydrazine in the presence of a catalyst. Another method involves the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 1,3-benzothiazol-2-amine in the presence of a reducing agent. The synthesis of BNH is a complex process that requires careful consideration of the reaction conditions.
特性
IUPAC Name |
2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-bromo-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O3S/c15-10-6-9(19(21)22)5-8(13(10)20)7-16-18-14-17-11-3-1-2-4-12(11)23-14/h1-7,20H,(H,17,18)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUGZYSLQLOETM-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B5970892.png)
![ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B5970904.png)
![1-methyl-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B5970919.png)
![1-(3-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5970925.png)
![2-(4-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B5970934.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5970937.png)

![N-(3-fluoro-4-methylbenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970940.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxy-1-methylethyl)acetamide](/img/structure/B5970944.png)


![2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970959.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970960.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5970971.png)